Aglafolin

Beschreibung

Historical Context and Significance of Aglafoline within Natural Product Chemistry

The study of aglafoline is intrinsically linked to the broader research into flavaglines, a class of natural products first discovered in the early 1980s with the isolation of rocaglamide (B1679497) from Aglaia elliptifolia. wikipedia.orgnih.gov This initial discovery was driven by the observation of antileukemic activity. wikipedia.org Since then, the genus Aglaia has proven to be a rich source of these compounds, with over a hundred rocaglamide-type derivatives, including aglafoline, identified from more than 30 Aglaia species. nih.govresearchgate.net

The significance of aglafoline within natural product chemistry stems from its presence in traditionally used medicinal plants and the diverse biological activities observed in in vitro and in vivo research settings. Plants of the Aglaia genus have been traditionally used for various ailments, including inflammation, fever, and coughs, providing a historical context for the investigation of their chemical constituents like aglafoline. nih.gov The isolation and characterization of aglafoline and other flavaglines have contributed significantly to the understanding of the chemical diversity and pharmacological potential within this plant genus.

Classification and Structural Context of Aglafoline as a Flavagline-Type Compound

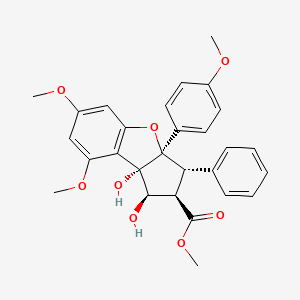

Aglafoline is classified as a flavagline, specifically belonging to the cyclopenta[b]benzofuran skeletal type. researchgate.netebi.ac.uknaturalproducts.net Flavaglines are characterized by a core cyclopenta[b]benzofuran structure, which is believed to be biosynthetically derived from the cycloaddition of a flavonoid nucleus and a cinnamic acid moiety. researchgate.netnih.gov This unique tricyclic framework is a defining feature of the flavagline family.

Aglafoline, also known by synonyms such as Aglafolin, Rocaglamide U, and (-)-Methyl rocaglate, possesses a methyl ester functionality at the C-2 position of the cyclopenta[b]benzofuran core. nih.govmedchemexpress.com Its molecular formula is C28H28O8, and it has a molecular weight of 492.5 g/mol . nih.govcenmed.com The structural complexity of aglafoline, with its multiple stereocenters on the cyclopentane (B165970) ring, presents a considerable challenge for chemical synthesis. nih.gov

Interactive Table: Aglafoline Chemical Properties

| Property | Value |

| Molecular Formula | C28H28O8 |

| Molecular Weight | 492.5 g/mol |

| PubChem CID | 393601 |

Overview of Academic Research Directions for Aglafoline

Academic research on aglafoline and other flavaglines has primarily focused on several key areas:

Isolation and Characterization: Identifying and determining the structures of new flavagline derivatives from various Aglaia species. nih.govacs.orgresearchgate.net

Chemical Synthesis: Developing efficient synthetic routes to access aglafoline and its analogues, driven by their structural complexity and potential for therapeutic development. nih.govgoogle.comresearchgate.netresearchgate.net

Biological Activity Evaluation: Investigating the diverse biological properties of aglafoline, including its insecticidal, antifungal, anti-inflammatory, antiprotozoal, antiviral, and particularly its anticancer activities through in vitro and in vivo studies. wikipedia.orgnih.govresearchgate.netnih.govnih.govresearchgate.net

Mechanism of Action Studies: Elucidating the molecular targets and pathways through which aglafoline exerts its biological effects. nih.govgoogle.comresearchgate.net

These research directions aim to understand the full potential of aglafoline as a bioactive natural product and to explore the possibility of developing it or its derivatives into therapeutic agents.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O8/c1-32-18-12-10-17(11-13-18)28-23(16-8-6-5-7-9-16)22(26(30)35-4)25(29)27(28,31)24-20(34-3)14-19(33-2)15-21(24)36-28/h5-15,22-23,25,29,31H,1-4H3/t22-,23-,25-,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTGDXPPYSWBSO-GWNOIRNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)OC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)OC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50932140 | |

| Record name | Methyl 1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143901-35-3 | |

| Record name | Methyl (1R,2R,3S,3aR,8bS)-2,3,3a,8b-tetrahydro-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143901-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aglafoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143901353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Detailed Research Findings

Academic research has provided detailed insights into the biological activities of aglafoline. Studies have shown that aglafoline exhibits anti-plasmodial activity in vitro against Plasmodium falciparum, the parasite responsible for malaria. nih.gov In a comparative study, aglafoline demonstrated activity with IC50, IC90, and IC99 values of 53.49 nM, 864.55 nM, and 8354.20 nM, respectively, showing activity moderately higher than quinine. nih.gov

Aglafoline has also been identified as an effective platelet-activating factor (PAF) antagonist, both in vitro and in vivo. adooq.comtandfonline.com In vitro studies have shown that aglafoline inhibits PAF-induced platelet aggregation with an IC50 value of 50 µM. medchemexpress.com

Furthermore, research into flavaglines, including aglafoline-type derivatives, has highlighted their potent cytotoxic activity against various human cancer cell lines in vitro. nih.govgoogle.com Studies have indicated that aglafoline-type derivatives can show high cytotoxicity. nih.gov For instance, 4′-demethoxy-3′,4′-methylenedioxyaglafoline, a derivative structurally related to aglafoline, showed potent cytotoxicity against glioblastoma (U373) and breast cancer (BC1) cell lines with IC50 values of 0.8 and 0.9 ng/ml, respectively, while aglafoline itself showed lower values of 10.0 and 3.0 ng/ml against these cell lines. nih.gov These findings suggest that structural modifications of the aglafoline scaffold can influence cytotoxic potency.

The mechanism of action for many flavaglines, including those of the aglafoline type, is linked to the inhibition of protein synthesis. nih.govnih.gov This effect is known to be mediated by the binding of flavaglines to the eukaryotic initiation factor (eIF) 4A, an ATP-dependent DEAD-box RNA helicase crucial for translation initiation. nih.govresearchgate.netnih.govresearchgate.net Additionally, flavaglines have been shown to bind to prohibitins (PHB), proteins involved in regulating important signaling pathways. nih.govresearchgate.net

Interactive Table: In Vitro Biological Activities of Aglafoline

| Activity | Target/Cell Line | IC50 Value | Reference |

| Anti-plasmodial activity | Plasmodium falciparum | 53.49 nM | nih.gov |

| Platelet aggregation inhibition | PAF-induced platelet aggregation | 50 µM | medchemexpress.com |

| Cytotoxicity | Glioblastoma (U373) | 10.0 ng/ml (Aglafoline) | nih.gov |

| Cytotoxicity | Breast cancer (BC1) | 3.0 ng/ml (Aglafoline) | nih.gov |

Academic research also includes efforts towards the total synthesis of aglafoline and its analogues. nih.govgoogle.comresearchgate.netresearchgate.net These synthetic endeavors aim to provide access to larger quantities of the compound for biological evaluation and to enable the creation of novel derivatives with potentially improved properties. Various synthetic strategies have been explored, including those utilizing cascade transformations and Nazarov cyclization. google.comresearchgate.net

Aglafoline is a natural chemical compound belonging to the flavagline class of secondary metabolites. These compounds are primarily found in plants of the genus Aglaia, which is the largest genus in the Meliaceae family. nih.govprota4u.orgwikipedia.org Aglafoline and other flavaglines have garnered scientific interest due to their diverse biological activities. nih.govresearchgate.netdntb.gov.uaresearchgate.net

Phytochemical Investigations and Natural Sources of Aglafoline

Phytochemical research on Aglaia species has led to the isolation and characterization of numerous bioactive compounds, with flavaglines, including aglafoline, being particularly notable. nih.govdntb.gov.ua

Isolation and Identification from Aglaia Species (Meliaceae)

Aglafoline is a cyclopenta[b]tetrahydrobenzofuran derivative that has been isolated from various Aglaia species. ebi.ac.uk Its identification is typically achieved through spectroscopic methods, including 1D and 2D NMR spectroscopy, and comparison with known compounds. acs.org The isolation process often involves the extraction of plant material (such as stems, leaves, or roots) with organic solvents, followed by chromatographic techniques to purify the individual compounds. acs.org

Specific Aglaia Taxa Yielding Aglafoline

Aglafoline has been identified in several Aglaia species. Notably, it was isolated from the stems of Aglaia elliptifolia. ebi.ac.ukacs.org It has also been found in Aglaia odorata. ebi.ac.ukacs.org Other Aglaia species reported to contain aglafoline or related flavaglines include Aglaia rimosa, Aglaia basiphylla, and Aglaia perviridis. prota4u.orgnaturalproducts.netresearchgate.netresearchgate.net

Here is a table summarizing some Aglaia species from which Aglafoline has been isolated:

| Aglaia Species | Plant Part(s) Isolated From | Source Citation |

| Aglaia elliptifolia | Stems, Leaves | ebi.ac.ukacs.org |

| Aglaia odorata | Leaves | ebi.ac.ukacs.org |

| Aglaia rimosa | Stems | prota4u.org |

| Aglaia basiphylla | Not specified in snippet | researchgate.net |

| Aglaia perviridis | Leaves, Twigs, Roots | researchgate.net |

Co-occurrence with Related Flavagline Derivatives (e.g., Rocaglamide (B1679497), Rocagloic Acid)

Aglafoline frequently co-occurs with other structurally related flavagline derivatives within the same Aglaia species. nih.govprota4u.orgdntb.gov.uaacs.orgresearchgate.netnih.gov Prominent examples of co-occurring compounds include rocaglamide and rocagloic acid. nih.govprota4u.orgdntb.gov.uaacs.orgresearchgate.netnih.gov Rocaglamide, like aglafoline, is a cyclopenta[b]benzofuran derivative. nih.gov Rocagloic acid is the carboxylic acid congener of methyl rocaglate, which is another name used for aglafoline. nih.govebi.ac.uk The co-occurrence of these compounds supports the idea of a common biosynthetic origin. nih.govdntb.gov.uaresearchgate.net

Here is a table illustrating the co-occurrence of Aglafoline with Rocaglamide in Aglaia elliptifolia:

| Aglaia Species | Co-occurring Flavagline | Source Citation |

| Aglaia elliptifolia | Rocaglamide | acs.orgnih.gov |

Biosynthetic Pathways of Aglafoline and Analogues

The flavaglines, including aglafoline, are considered characteristic secondary metabolites of the genus Aglaia. nih.gov Postulated biosynthetic pathways suggest their formation from simpler precursors. nih.govdntb.gov.uaresearchgate.net

Proposed Biogenetic Origins from Flavonoid and Cinnamic Acid Amide Precursors

The mutual biogenetic origin of flavaglines, such as aglafoline, is postulated to arise from common structurally related precursors, specifically cinnamic acid amides and a flavonoid nucleus. nih.govdntb.gov.uaresearchgate.netresearchgate.netnih.gov The formation of the flavagline skeleton is thought to involve a cycloaddition reaction between these two precursor types. nih.govresearchgate.netdntb.gov.uaresearchgate.netnih.gov A proposed initial step is a Michael-type 1,4-addition between the enolate subunit of a flavonoid and the α,β-unsaturated amide of a cinnamic acid amide. nih.gov

Role of Rocagloic Acid as a Biosynthetic Intermediate for Aglafoline-Type Compounds

Rocagloic acid is considered a key biosynthetic precursor from which aglafoline-type cyclopenta[b]benzofurans can be derived. researchgate.netdntb.gov.uaresearchgate.netresearchgate.netnih.govresearchgate.netdntb.gov.uaresearchgate.netresearchgate.netdntb.gov.ua This suggests that rocagloic acid lies on the pathway leading to the formation of aglafoline and other related compounds. researchgate.netdntb.gov.uaresearchgate.netresearchgate.netnih.govresearchgate.netdntb.gov.uaresearchgate.netresearchgate.netdntb.gov.ua

Enzymatic and Chemical Transformations in Flavagline Biosynthesis

While the precise enzymatic machinery involved in flavagline biosynthesis is still an area of research, the proposed pathway involves several chemical transformations. nih.gov Following the initial cycloaddition between flavonoid and cinnamic acid amide precursors, the resulting intermediate is thought to undergo further reactions, including cyclization to form the characteristic five-membered ring of the cyclopenta[b]benzofuran core. nih.gov Rearrangements and reduction steps are also proposed to lead to the diverse array of flavagline structures observed in Aglaia species. nih.gov Chemical transformations, such as saponification of aglafoline to its corresponding carboxylic acid (rocagloic acid) and subsequent amidation, have been demonstrated in laboratory settings, providing insights into potential biosynthetic steps or relationships between these compounds. acs.org

Chemical Synthesis and Structural Derivatization of Aglafoline

Total Synthesis Strategies for Aglafoline and its Core Skeleton

The construction of the highly substituted tricyclic framework of aglafoline has been approached through various synthetic strategies, each with its unique advantages in assembling the core structure with the desired stereochemistry.

Nazarov Cyclization-Initiated Approaches

A prominent strategy for the synthesis of the aglafoline core revolves around the Nazarov cyclization, an electrocyclic reaction that forms a cyclopentenone ring. One notable approach involves a Nazarov cyclization initiated by peracid oxidation. rsc.org This method has been successfully applied to the total syntheses of aglafoline, rocagloic acid, and rocaglamide (B1679497). The key step is the generation of an oxyallyl cation intermediate through the peracid oxidation of an allenol ether, which then undergoes a highly diastereoselective cyclization. rsc.orgnih.gov This strategy is distinct from other syntheses of rocaglamides and has proven to be efficient. rsc.org

The synthesis of (±)-rocaglamide, a closely related natural product, has been achieved via an oxidation-initiated Nazarov cyclization of a heteroaryl alkoxyallene. nih.gov This approach highlights the utility of the Nazarov cyclization in constructing the congested cyclopentane (B165970) core of the rocaglate family. The adjacent stereocenters of the rocaglamide system are created via a conrotatory electrocyclization. nih.gov

| Starting Material | Key Reaction | Product | Key Features |

| Allenol ether | Peracid oxidation-initiated Nazarov cyclization | Aglafoline/Rocaglamide | Highly diastereoselective, efficient |

| Heteroaryl alkoxyallene | Oxidation-initiated Nazarov cyclization | (±)-Rocaglamide | Forms adjacent stereocenters via conrotatory electrocyclization |

Intramolecular Reductive Coupling Methodologies

Intramolecular reductive coupling reactions have emerged as a powerful tool for the construction of the cyclopenta[b]benzofuran skeleton of aglafoline and related rocaglates. A notable example is the use of samarium(II) iodide (SmI₂) to promote intramolecular ketone-ester reductive coupling. This methodology has been successfully applied to the preparation of a key intermediate of rocaglamide. The reaction yields the desired product with a moderate yield under optimized conditions.

Another approach involves the reductive cyclization of δ-keto nitriles, which has been explored as a synthetic route to rocaglamide. This method provides an alternative pathway to the core structure of aglafoline.

| Promoting Reagent | Reaction Type | Application |

| Samarium(II) iodide (SmI₂) | Intramolecular ketone-ester reductive coupling | Synthesis of a key rocaglamide intermediate |

| Not specified | Reductive cyclization of δ-keto nitriles | Synthetic approach to rocaglamide |

Cascade Transformations and Stereoselective Synthesis

Cascade reactions, also known as domino or tandem reactions, offer an efficient approach to the synthesis of complex molecules like aglafoline from simpler starting materials in a single operation. An enantioselective organocatalytic strategy has been developed for the construction of the cyclopenta[b]benzofuran scaffold. nih.govresearchgate.net This approach combines Brønsted base and N-heterocyclic carbene catalysis in a one-pot intramolecular double cyclization. The reaction involves a cycle-specific enantioselective Michael addition followed by a benzoin (B196080) condensation of ortho-substituted cinnamaldehydes, affording cyclopenta[b]benzofurans in moderate to good yields with excellent stereoselectivities. nih.gov

Biomimetic approaches have also been explored, such as a hemin/t-BuOOH-catalyzed oxidative phenol-enamine formal [3+2] cycloaddition to construct the cyclopenta[b]benzofuran skeleton. rsc.org This method offers an environmentally benign route with good atom and step economy. rsc.org Furthermore, a biomimetic strategy involving a photocycloaddition of 3-hydroxyflavone (B191502) derivatives has been utilized in the total syntheses of rocaglamide and silvestrol (B610840). This process proceeds through an oxidopyrylium intermediate that undergoes a [3+2] photocycloaddition with a cinnamate (B1238496) derivative.

| Catalysis Type | Key Transformation | Product | Key Features |

| Organocatalysis (Brønsted base and NHC) | Intramolecular double cyclization (Michael addition/benzoin condensation) | Cyclopenta[b]benzofurans | Enantioselective, good yields, excellent stereoselectivities |

| Hemin/t-BuOOH | Oxidative phenol-enamine [3+2] cycloaddition | Cyclopenta[b]benzofuran scaffolds | Biomimetic, environmentally benign |

| Photocycloaddition | [3+2] photocycloaddition of 3-hydroxyflavones | Rocaglamide and silvestrol | Biomimetic, proceeds via an oxidopyrylium intermediate |

Synthetic Methodologies for Aglafoline Derivatives and Analogues

The potent biological activities of aglafoline and related rocaglates have driven efforts to synthesize a variety of derivatives and analogues to explore structure-activity relationships and develop new therapeutic agents.

Synthesis of Oxidative Aglafolin Derivatives

The synthesis of oxidative derivatives of aglafoline can be achieved through various oxidation reactions targeting different positions on the rocaglate scaffold. An unusual oxidative cyclization was a key step in the first total synthesis and absolute stereochemical assignment of (-)-rocaglamide. acs.org While specific literature on the systematic synthesis of a wide range of oxidative aglafoline derivatives is not abundant, the chemical functionalities present in the aglafoline molecule, such as the aromatic rings and the hydroxyl groups, offer potential sites for oxidative modifications. The development of catalytic aerobic oxidation methods, for instance, could provide a route to novel furanone and other oxidized derivatives. mdpi.com

Preparation of Amine-Functionalized Aglafoline Analogues

The introduction of amine functionalities into the aglafoline scaffold has been a key strategy for generating novel analogues with potentially enhanced biological properties. An intercepted retro-Nazarov reaction has been utilized to create a reactive oxyallyl cation on the rocaglate skeleton, which can be trapped by various amine nucleophiles. This method has led to the synthesis of a library of more than fifty amidino- and amino-rocaglates. rsc.org This approach allows for the formal substitution of the C8b hydroxyl group with nitrogen-containing substituents.

Furthermore, rocaglamide hydroxamates and related compounds have been synthesized to explore their potential as eukaryotic translation inhibitors. These syntheses typically involve the hydrolysis of the methyl ester of a rocaglate precursor to the corresponding carboxylic acid, followed by coupling with a hydroxylamine (B1172632) derivative.

| Derivative Type | Synthetic Strategy | Key Intermediate/Reaction | Example Products |

| Amidino- and Amino-Rocaglates | Intercepted retro-Nazarov reaction | Oxyallyl cation | Library of over 50 amidino- and amino-rocaglates |

| Rocaglamide Hydroxamates | Amide coupling | Rocagloic acid and hydroxylamines | Various rocaglamide hydroxamate analogues |

Design and Synthesis of Novel Rocaglate Acyl Sulfamides

The development of novel rocaglate derivatives has led to the synthesis of rocaglate acyl sulfamides (Roc ASFs). acs.org A key synthetic strategy for accessing these N-acylated congeners involves the use of rocaglate β-lactones as central intermediates. These intermediates can undergo ring-opening reactions with a variety of nitrogen nucleophiles. acs.org

This synthetic approach has been successfully employed to generate a range of derivatives. For instance, the ring opening of a rocaglate β-lactone substrate (referred to as 12 in the study) with cyanamide (B42294) as the nucleophile yields the corresponding rocaglate acyl cyanamide (14 ) in a 75% yield. acs.org Similarly, using methanesulfonamide (B31651) as the nucleophile results in the formation of rocaglate acyl sulfonamide (15 ) with a 72% yield. acs.org

The synthesis of the target rocaglate acyl sulfamides was also achieved using this method. The reaction of the β-lactone 12 with N,N-dimethylsulfamide afforded the rocaglate acyl sulfamide (B24259) 16 in a 40% yield. acs.org The researchers noted that for these weaker nitrogen nucleophiles, the addition of a stoichiometric amount of 4-dimethylaminopyridine (B28879) (DMAP) and mild heating at 50 °C were necessary to facilitate the β-lactone ring opening. acs.org

Furthermore, this synthetic route was extended to produce alkyne-tagged versions of these compounds for further studies. Reagents such as N-propargyl sulfamide and 3-butyne-1-sulfonamide were used to open the β-lactone ring, yielding alkyne-tagged derivatives like 17 and 18 , respectively. acs.org The methodology was also applied to 4'-brominated β-lactone substrates (13 ) to produce the corresponding brominated congeners (19–21 ). acs.org

| Starting Material | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| β-lactone 12 | Cyanamide | Rocaglate acyl cyanamide 14 | 75 |

| β-lactone 12 | Methanesulfonamide | Rocaglate acyl sulfonamide 15 | 72 |

| β-lactone 12 | N,N-dimethylsulfamide | Rocaglate acyl sulfamide 16 | 40 |

| β-lactone 12 | N-propargyl sulfamide | Alkyne-tagged congener 17 | N/A |

| β-lactone 12 | 3-butyne-1-sulfonamide | Alkyne-tagged congener 18 | N/A |

| β-lactone 13 (4'-brominated) | Various N-nucleophiles | 4'-brominated congeners 19-21 | N/A |

Aza-Rocaglate Synthesis and Nitrogen-Containing Analogues

Aza-rocaglates represent a class of nitrogen-containing analogues of the natural rocaglate products. nih.gov Their synthesis introduces a nitrogen atom into the core scaffold, leading to a hexahydrocyclopenta[b]indole structure instead of the typical cyclopenta[b]benzofuran system. nih.gov

A successful synthetic route to these analogues utilizes an Excited State Intramolecular Proton Transfer (ESIPT)-mediated (3+2) photocycloaddition reaction. nih.gov This key step involves the reaction of a 2-aryl-3-hydroxyquinolinone with a dipolarophile, such as methyl cinnamate. nih.gov The reaction is believed to be favored by π-π stacking interactions between the aryl substituent of the hydroxyquinolinone and the phenyl group of the methyl cinnamate, which orients the molecules for the desired cycloaddition. nih.gov

The initial cycloadduct, an aza-aglain, can then undergo an α-ketol (acyloin) rearrangement followed by a diastereoselective reduction to furnish the final aza-rocaglate structure. nih.gov To improve the efficiency and scalability of the photocycloaddition step, a continuous photoflow reactor has been effectively utilized. nih.gov This methodology has enabled the synthesis of an array of aza-rocaglates with variations in the substitution on the nitrogen atom of the quinolinone precursor. nih.gov

Studies have revealed different reactivities between N-H- and N-Me-substituted 2-aryl-3-hydroxyquinolinone substrates in the photocycloaddition process. nih.gov The development of this synthetic strategy has provided access to a collection of novel compounds based on the hexahydrocyclopenta[b]indole core, expanding the chemical space of rocaglate-related molecules. nih.gov

| Feature | Description |

|---|---|

| Core Reaction | ESIPT-mediated (3+2) photocycloaddition |

| Starting Materials | 1-alkyl-2-aryl-3-hydroxyquinolinones and methyl cinnamate |

| Resulting Scaffold | Hexahydrocyclopenta[b]indole |

| Key Intermediates | Aza-aglain cycloadducts |

| Technology Used | Continuous photoflow reactor |

Advanced Spectroscopic and Analytical Methodologies in Aglafoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool in the structural elucidation of organic compounds, including aglafoline and related flavaglines. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are extensively employed to determine the connectivity of atoms and the relative stereochemistry of these complex molecules.

For methyl rocaglate (aglafoline), characteristic signals in the ¹H and ¹³C NMR spectra provide key information about its functional groups and carbon skeleton. The presence of a methyl ester functionality at C-2, for instance, is indicated by a ¹³C NMR resonance at approximately 170 ppm and a three-proton singlet at around 3.70 ppm in the ¹H NMR spectrum. nih.gov Comparative analysis of NMR spectra between related compounds, such as rocagloic acid (the demethylated form of methyl rocaglate) and methyl rocaglate, helps in identifying specific structural differences, like the loss of methyl ester resonance signals in rocagloic acid. nih.gov

More detailed structural assignments and confirmation of the carbon skeleton in flavaglines are achieved through 2D NMR experiments. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Single Quantum Coherence (HSQC), and Distortionless Enhancement by Polarization Transfer (DEPT) are routinely used. nih.govacs.orgresearchgate.netlibretexts.orgresearchgate.netcapes.gov.brresearchgate.net For example, HMBC correlations can confirm the connectivity between different parts of the molecule, such as correlations between H-10 and C-5, C-5a, or H-4 and C-11, C-5, C-5a in the aglain skeleton. nih.gov HSQC spectra are helpful in assigning methyl, methylene, and methine groups. acs.org

The relative configuration of stereocenters within flavaglines can be determined using Nuclear Overhauser Effect Spectroscopy (NOESY) NMR correlations. nih.gov This technique measures spatial proximities between nuclei, providing insights into the three-dimensional arrangement of atoms.

While specific comprehensive NMR data tables for aglafoline were not consistently available across the search results, data for related flavaglines illustrate the type of information obtained.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass Spectrometry (MS) plays a vital role in determining the molecular weight of aglafoline and its derivatives and providing insights into their structural features through fragmentation analysis. This technique is often coupled with chromatographic methods for enhanced analytical power.

Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used ionization techniques for LC-MS analysis of polar or non-volatile compounds like flavaglines. thermofisher.com High-resolution electrospray ionization mass spectrometry (HRESIMS) is particularly useful for accurately determining the molecular formula of isolated compounds based on their mass-to-charge ratio (m/z). acs.org

Fragmentation patterns observed in mass spectra provide valuable structural information. For rocaglamide-type compounds, characteristic pairs of fragments are often observed, such as those at m/z 300 and 313 under Electron Ionization (EI) conditions. nih.gov These fragmentation patterns are dependent on the substitution pattern of the molecule. Changes in the fragments in the m/z 300–343 range can indicate the type of substitution on ring B and at C-8b of the furan (B31954) ring. nih.gov For instance, a hydroxyl substituent at C-3′ shifts the characteristic fragments to m/z 316 and 329, while a methoxy (B1213986) substituent at the same position results in fragments at m/z 330 and 343. nih.gov

Mass spectrometry is also integral to LC-MS/MS (tandem mass spectrometry) applications, such as characterizing the pharmacokinetics of related flavaglines like silvestrol (B610840). springermedizin.ded-nb.infonih.gov This involves fragmenting selected ions to gain more detailed structural information and improve specificity in complex matrices. Field Desorption Mass Spectrometry (FDMS) has also been used in the structure revision of related compounds like aglairubine. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques used in the characterization and identification of aglafoline and other flavaglines.

IR spectroscopy provides information about the functional groups present in a molecule based on the vibrations of chemical bonds. Characteristic absorption bands in the IR spectrum can indicate the presence of specific functionalities, such as N-H stretching vibrations and amide carbonyl groups, which are observed in the range of 3329–3358 cm⁻¹ and around 1670 cm⁻¹, respectively, in related compounds. tandfonline.comogu.edu.trtandfonline.comgazi.edu.tr These signals contribute to confirming the structural features deduced from NMR and MS data.

UV-Vis spectroscopy is useful for detecting compounds with chromophores, such as aromatic rings and conjugated systems present in flavaglines. The UV spectrum of ponapensin, a related cyclopenta[bc]benzopyran, shows a maximum absorbance (λmax) at 224 nm. nih.gov UV profiles with distinct bands can also be observed in pure extracts containing these compounds. dntb.gov.ua UV detection is commonly used in conjunction with HPLC for monitoring the separation and detection of flavaglines. tandfonline.comgazi.edu.trphtnet.org

High-Performance Liquid Chromatography (HPLC) and LC-MS for Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and its hyphenated technique with Mass Spectrometry (LC-MS) are indispensable for the purification and purity assessment of aglafoline and other flavaglines isolated from natural sources or synthesized.

HPLC is widely used for the analysis of extracts from Aglaia species, allowing for the separation of complex mixtures and the isolation of individual compounds like aglafoline. phtnet.org Preparative HPLC can be employed for the purification of larger quantities of these compounds.

LC-MS combines the separation power of HPLC with the identification capabilities of MS. This coupling is particularly useful for the dereplication of known compounds during isolation work and for monitoring the purity of isolated or synthesized substances. researchgate.net LC-MS methods are also used for purity assessment, including the detection and quantification of impurities in complex samples. nih.gov

The purity of synthesized compounds is routinely checked by HPLC, with reported purity percentages often exceeding 95% or even 99%. tandfonline.comogu.edu.trtandfonline.comgazi.edu.tr LC-MS is also utilized for characterizing the molecular integrity and composition of compounds. nih.gov High-throughput preparative HPLC-MS systems are employed for the efficient purification of compound libraries, ensuring high purity levels. tarosdiscovery.com

The selection of appropriate mobile phases, including the use of high-purity water and suitable buffers, is crucial for optimal separation and signal intensity in LC-MS analysis, particularly to avoid issues like adduct formation and ion suppression caused by ionic contaminants. spectroscopyonline.com

X-ray Crystallography for Relative and Absolute Configuration Determination (on related flavaglines)

While obtaining suitable crystals of aglafoline itself for X-ray crystallography may be challenging, this technique has been successfully applied to determine the relative and absolute configurations of several related flavaglines and other compounds from Aglaia species. X-ray crystallography provides a definitive three-dimensional structure at the atomic level. anton-paar.comwikipedia.orgnih.gov

X-ray crystallographic analysis has been instrumental in establishing the relative stereochemistry of flavaglines. For instance, the structure and relative stereochemistry of forbaglin A were established by X-ray crystallography. nih.gov Similarly, the nature of the ring system and the relative configuration of aglain A were unambiguously proven by X-ray crystallography. nih.gov The structure of a pyrimidinone-type rocaglamide (B1679497) was also elucidated by X-ray crystallography. nih.govscispace.comresearchgate.net

Furthermore, single-crystal X-ray analysis of a derivative can be used to determine the absolute configuration of a molecule. This was demonstrated for silvestrol, where the absolute configuration was established by X-ray analysis of its 5‴,6‴-di-p-bromobenzoate derivative. nih.gov

X-ray crystallography requires high-quality single crystals. anton-paar.comnih.gov The diffraction pattern produced when X-rays interact with the crystal lattice allows for the calculation of electron density maps, from which the positions of atoms and thus the molecular structure and configuration can be determined. anton-paar.comwikipedia.org

These applications of X-ray crystallography to related flavaglines highlight its importance in providing definitive stereochemical information that complements the data obtained from NMR spectroscopy.

Mechanistic Studies of Aglafoline S Biological Activities

Molecular Targets and Intracellular Signaling Pathways

Flavaglines, including aglafoline, exert their biological effects by targeting specific proteins involved in translation initiation and signaling pathways. This targeted interaction contributes to their observed activities.

Eukaryotic Translation Initiation Factor 4A (eIF4A) as a Primary Target

A central mechanism of action for aglafoline and other flavaglines is their interaction with eukaryotic translation initiation factor 4A (eIF4A). nih.govresearchgate.netresearchgate.netnih.gov eIF4A is a crucial component of the eIF4F complex, which is essential for cap-dependent protein synthesis. researchgate.net

Modulation of ATP-Dependent DEAD-box RNA Helicase Activity

eIF4A is an ATP-dependent DEAD-box RNA helicase that unwinds secondary structures in the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), thereby facilitating ribosome binding and translation initiation. nih.govresearchgate.netresearchgate.netnih.govresearchgate.netcolab.ws Aglafoline modulates this helicase activity. researchgate.netctdbase.orgnih.govacs.orgsumibe.co.jpmedchemexpress.eu Unlike typical inhibitors that block eIF4A's function, rocaglates like aglafoline function uniquely by clamping eIF4A onto specific RNA sequences in an ATP-independent manner. nih.govelifesciences.orgbiorxiv.orgnih.govbiorxiv.org This clamping mechanism leads to a gain-of-function effect, stabilizing a translation-incompetent complex. researchgate.netelifesciences.orgbiorxiv.orgnih.govbiorxiv.org

Translational Repression and Selective Oncogene Synthesis Inhibition

The clamping of eIF4A onto mRNA by aglafoline results in translational repression. researchgate.netresearchgate.netctdbase.orgnih.govacs.orgsumibe.co.jpmedchemexpress.eunih.govmedchemexpress.comcenmed.com This repression is not uniform across all mRNAs but is selective, particularly affecting the translation of mRNAs with specific structural features in their 5' UTRs, such as polypurine tracts or stable secondary structures. nih.govelifesciences.orgbiorxiv.orgnih.govbiorxiv.orgacs.org This selective repression is significant because many oncogenes have complex 5' UTRs that are highly dependent on eIF4A activity for their translation. researchgate.netcolab.wsnih.gov By inhibiting the translation of these specific mRNAs, aglafoline can selectively inhibit the synthesis of proteins that promote cancer cell proliferation and survival. researchgate.netresearchgate.netctdbase.orgnih.govacs.orgsumibe.co.jpmedchemexpress.eunih.govmedchemexpress.comcenmed.com Ribosome profiling studies have confirmed that aglafoline induces mRNA-selective translational repression. elifesciences.orgbiorxiv.org

Interfacial Inhibition and RNA Sequence Selectivity

Aglafoline acts as an interfacial inhibitor, binding to a site formed at the interface between eIF4A and the RNA molecule. nih.govacs.org This binding stabilizes the interaction between eIF4A and specific RNA sequences, particularly those rich in purines (adenine and guanine). elifesciences.orgbiorxiv.orgnih.govbiorxiv.orgacs.org The crystal structure of the human eIF4A1 complex with an ATP analog, a rocaglate, and polypurine RNA has provided molecular insights into this interaction, showing that the rocaglate targets a "bi-molecular cavity" created by eIF4A1 and a bent RNA structure. nih.gov This unique binding mode is responsible for the observed RNA sequence selectivity of aglafoline's translational repression. nih.govacs.org Resistance to rocaglates in Aglaia plants and certain fungi has been linked to specific amino acid substitutions in eIF4A that affect this interfacial binding site. sumibe.co.jpelifesciences.orgbiorxiv.orgnih.gov

DEAD-box Protein DDX3 as an Alternative Molecular Target

Recent research has identified DEAD-box protein DDX3 as another molecular target of rocaglamides, including rocaglamide (B1679497) A, a related flavagline that shares similar mechanisms with aglafoline. researchgate.netnih.govmedchemexpress.eumedchemexpress.comcenmed.com Similar to its effect on eIF4A, rocaglamide A has been shown to clamp DDX3 onto polypurine RNA in an ATP-independent manner, contributing to translational repression from selective mRNAs. researchgate.netnih.gov This dual targeting of both eIF4A and DDX3 can strengthen translational repression in cells, particularly in cancer cells that overexpress these proteins. researchgate.netnih.gov

Interaction with Prohibitins (PHB) and Regulation of Signaling Pathways

In addition to targeting RNA helicases, flavaglines, including aglafoline, have been shown to bind to prohibitins (PHB). nih.govresearchgate.netresearchgate.netnih.govctdbase.orgacs.orgsumibe.co.jpmedchemexpress.comresearchgate.netdntb.gov.ua Prohibitins 1 and 2 are scaffold proteins involved in regulating various cellular processes and signaling pathways. researchgate.netresearchgate.net Binding of flavaglines to prohibitins can interfere with their interactions with other proteins, such as CRaf, a kinase involved in the MEK-ERK signaling pathway. researchgate.netresearchgate.net This interaction can lead to the inhibition of downstream signaling pathways, contributing to the biological effects of aglafoline. ctdbase.orgacs.orgsumibe.co.jpmedchemexpress.comresearchgate.net Prohibitins are known to regulate a myriad of signaling pathways and have been explored as potential therapeutic targets. researchgate.net

Inhibition of Transcriptional Factor HSF1

Aglafoline, like other flavaglines, has been shown to inhibit the transcriptional factor Heat Shock Factor 1 (HSF1). nih.govresearchgate.net HSF1 is deeply involved in the metabolic programming, survival, and proliferation of cancer cells. nih.gov Inhibition of HSF1 signaling is considered a mechanism contributing to the selective cytotoxicity of flavaglines towards cancer cells. researchgate.net Studies screening for inhibitors of HSF1 signaling identified rocaglamide, a related flavagline, as a potent and selective inhibitor of HSF1. nih.gov This suggests a similar mechanism for aglafoline, given their structural similarities and shared biological activities.

Modulation of MAPK and PI3K-mTOR Signaling Pathways

Flavaglines, including aglafoline derivatives, have been reported to modulate important signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)-mTOR pathways. researchgate.netnih.gov These pathways play crucial roles in regulating cell growth, proliferation, survival, and protein synthesis. researchgate.net Dysregulation of MAPK and PI3K-mTOR pathways is frequently observed in cancer and is often associated with resistance to anticancer therapies. researchgate.net

One study investigating a synthetic flavagline compound, 1-(2-(dimethylamino)acetyl)-rocaglaol (MQ-16), demonstrated that it affected the expression of PI3K/Akt/mTOR and MAPK pathway-related proteins in K562 chronic myeloid leukemia cells. researchgate.net Another study indicated that some rocaglamide derivatives, including 3′-hydroxyaglafoline, inhibit ERK phosphorylation, a key component of the MAPK pathway. nih.gov The PI3K-mTOR pathway is implicated in protein synthesis regulation, and inhibitors of this pathway have shown modest antitumor efficacy. plos.orgdntb.gov.ua The modulation of these pathways by aglafoline contributes to its antiproliferative and pro-apoptotic effects in malignant cells. researchgate.net

Cellular and Molecular Responses Induced by Aglafoline

Aglafoline induces several significant cellular and molecular responses, particularly in cancer cells. These responses underpin its potential as an anticancer agent and highlight its specific mechanisms of action.

Induction of Apoptosis in Malignant Cells

Aglafoline and other flavaglines are known to induce apoptosis, or programmed cell death, in various malignant cell lines. researchgate.netnih.govgoogle.comresearchgate.net This is a critical mechanism for their anticancer activity. Studies have shown that flavaglines can induce apoptosis in different cancer entities, including oral cancer, colorectal cancer, bladder urothelial cancer cells, and leukemia. researchgate.netresearchgate.net

The induction of apoptosis can occur through various pathways. For instance, silvestrol (B610840), another flavagline, has been shown to induce apoptosis in prostate carcinoma cells through the mitochondrial/apoptosome pathway. researchgate.netnih.gov This involves the disruption of mitochondrial membrane potential and the release of cytochrome c. nih.gov While direct apoptosis induction might be a part of their effect, flavaglines also efficiently sensitize cancer cells towards apoptosis-inducing agents. researchgate.net Some studies suggest that flavaglines can activate stress pathways, such as the p38 pathway, which can lead to apoptosis. researchgate.net

Global Inhibition of Protein Synthesis

A primary and well-studied mechanism of action for flavaglines, including aglafoline, is the inhibition of protein synthesis. nih.govebi.ac.ukgoogle.comresearchgate.netplos.org This effect is primarily mediated by their binding to the translation initiation factor eIF4A. nih.govnih.govresearchgate.netplos.org eIF4A is an ATP-dependent DEAD-box RNA helicase that plays a crucial role in the initiation of mRNA translation by unwinding complex secondary structures in the 5' untranslated regions (UTRs) of mRNA. nih.govnih.govplos.org

Flavaglines inhibit translation initiation by engaging eIF4A and depleting it from the eIF4F complex, which is essential for ribosome loading onto mRNA. plos.org This inhibition is particularly effective against mRNAs with long, structured 5'-UTRs, which are often associated with proteins involved in cell growth, survival, and proliferation, including many oncoproteins. plos.org This selective targeting of translation contributes to the antiproliferative effects observed in cancer cells. plos.orgdntb.gov.ua Aglafoline has been shown to result in a similar molecular phenotype of ATP-independent polypurine clamping of eIF4A as other rocaglates. biorxiv.org This imposes polypurine sequence selectivity on eIF4A, bypassing ATP requirements and evoking mRNA-selective translation repression. biorxiv.orgelifesciences.org

Selective Cytotoxicity towards Cancer Cells with Minimal Effects on Normal Cells

A significant advantage of aglafoline and other flavaglines is their observed selective cytotoxicity towards cancer cells while exhibiting minimal toxicity towards normal cells. researchgate.netebi.ac.ukgoogle.comresearchgate.netinnspub.net This selectivity is a crucial characteristic for potential chemotherapeutic agents. Studies have shown that some flavaglines possess comparable cytotoxicity to established anticancer compounds like paclitaxel (B517696) and camptothecin (B557342) but without significantly affecting normal cells. researchgate.netnih.govresearchgate.net

The mechanisms underlying this selectivity are still being investigated, but several factors are thought to contribute. One proposed mechanism involves the inhibition of HSF1, which is often overexpressed or hyperactive in cancer cells compared to normal cells. nih.govresearchgate.net Another factor may be the differential regulation of apoptosis pathways in normal versus malignant cells. For example, some studies suggest that in normal cells, pro-apoptotic stimuli might trigger the activation of proteins like Bad in a way that blocks apoptosis, a mechanism not observed in malignant cells. researchgate.net Additionally, the selective inhibition of translation of mRNAs with complex 5'-UTRs, which are often enriched in oncoproteins, could contribute to the preferential targeting of cancer cells. plos.org Aglafoline itself has demonstrated high cytotoxicity against various cancer cell lines with IC50 values in the low nanomolar range, while showing significantly lower toxicity to non-tumorigenic cell lines. nih.govinnspub.net

Pharmacological and Therapeutic Potential of Aglafoline and Its Derivatives

Anticancer and Antiproliferative Activities

Aglafoline, a member of the flavagline (or rocaglamide) class of natural products, has demonstrated significant potential as an anticancer agent. nih.gov These compounds are noted for their remarkable activity against cancer cell lines at nanomolar concentrations, while often displaying lower toxicity towards normal cells. nih.gov The primary mechanism behind their antiproliferative effects is the inhibition of protein synthesis. nih.gov Specifically, flavaglines have been shown to bind to prohibitins (PHB), which are involved in regulating key signaling pathways, and to the translation initiation factor eIF4A, an RNA helicase. nih.gov

Efficacy in Diverse Human Cancer Cell Lines (in vitro studies)

In vitro studies have confirmed the high cytotoxicity of aglafoline and its derivatives against a variety of human cancer cell lines. Research has highlighted that structural modifications to the aglafoline molecule can significantly influence its cytotoxic potency. For instance, early studies reported that aglafoline and the related compound rocaglamide (B1679497) were highly cytotoxic against six different cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the range of 1–7 ng/mL. nih.gov

A comparative study involving derivatives isolated from Aglaia elliptica provided further insight into structure-activity relationships. nih.gov The derivative 4′-demethoxy-3′,4′-methylenedioxyaglafoline showed greater cytotoxicity against glioblastoma (U373) and breast cancer (BC1) cell lines than aglafoline itself. nih.gov In contrast, rocaglaol-type derivatives, which lack a substituent at the C-2 position, showed markedly reduced activity, underscoring the importance of the core structure for its anticancer effects. nih.gov

| Compound | Cancer Cell Line | Cell Line Type | IC50 (ng/mL) | Source |

|---|---|---|---|---|

| Aglafoline | U373 | Glioblastoma | 10.0 | nih.gov |

| Aglafoline | BC1 | Breast Cancer | 3.0 | nih.gov |

| 4′-demethoxy-3′,4′-methylenedioxyaglafoline | U373 | Glioblastoma | 0.8 | nih.gov |

| 4′-demethoxy-3′,4′-methylenedioxyaglafoline | BC1 | Breast Cancer | 0.9 | nih.gov |

Antitumor Effects in Preclinical Models (in vivo studies)

The promising in vitro results of aglafoline derivatives have led to their evaluation in preclinical in vivo models. The potent derivative 4′-demethoxy-3′,4′-methylenedioxyaglafoline was tested for its ability to inhibit tumor growth in athymic mice implanted with BC1 human breast cancer cells. nih.gov The results of this in vivo testing were consistent with the in vitro findings, demonstrating that the compound successfully inhibited the growth of the implanted breast cancer cells. nih.gov Further investigation into its mechanism revealed that the growth inhibitory activity was reversible, and the cancer cells retained their viability, as shown through clonogenic and cell proliferation assays on lung cancer cells (Lu1). nih.gov

Targeted Inhibition of Glioblastoma Cancer Stem Cells (GBM CSCs)

Glioblastoma (GBM) is a particularly aggressive brain tumor, and its initiation, progression, and recurrence are largely driven by a subpopulation of cells known as glioblastoma cancer stem cells (GBM CSCs). nih.govnih.gov These cells are pivotal in drug resistance and tumor relapse, making them a critical therapeutic target. nih.govnih.gov

Rocaglates, the class of compounds to which aglafoline belongs, have been identified as potent inhibitors of GBM CSCs. nih.gov Studies have shown that rocaglates exert a robust, dose-dependent cytotoxic effect on GBM CSCs while having minimal impact on non-stem glioblastoma cells. nih.gov This selective inhibition holds considerable promise as a therapeutic strategy for glioblastoma. nih.gov The mechanism of action involves targeting RNA helicases, with eIF4A and DDX3X identified as predominant targets. nih.gov By inhibiting these helicases, rocaglates disrupt the processes that are essential for the survival and proliferation of these resistant cancer stem cells. nih.gov

Insecticidal and Repellent Properties

Flavaglines, including aglafoline, are recognized not only for their anticancer properties but also for a wide array of other biological activities, including potent insecticidal effects. nih.gov Research has demonstrated that the high insecticidal activity of this class of compounds is comparable to that of azadirachtin (B1665905), a well-established natural insecticide derived from the neem tree. nih.gov

Efficacy against Agricultural Pests (e.g., Plutella xylostella, Laphygma exigua)

Compounds from the genus Aglaia have shown promising bioactivity against various agricultural pests. researchgate.net Related rocaglamide derivatives, such as aglaroxins, have been specifically evaluated for their efficacy against the Asian armyworm, Spodoptera litura (a close relative of Laphygma exigua), and the gram pod borer, Helicoverpa armigera. researchgate.net

In diet-based bioassays, these compounds exhibited strong growth inhibition against the larvae of these pests. For Spodoptera litura, a concentration of 0.78 ppm was sufficient to reduce larval growth by 50% (GI50), while 95% growth inhibition was achieved at 2.41 ppm. researchgate.net These results indicate that aglafoline and its relatives act as both antifeedants and chronic toxins, leading to developmental inhibition and morphological deformities in the insects. researchgate.net

Comparative Analysis with Established Insecticides

The insecticidal potency of Aglaia-derived compounds has been benchmarked against established natural insecticides. The growth inhibition observed in Spodoptera litura and Helicoverpa armigera larvae treated with aglaroxins was comparable to the effects seen with azadirachtin treatments used as a positive control in the same study. researchgate.net This places flavaglines like aglafoline among the most potent natural insecticides discovered. Synthetic insecticides are widely used for pest control but can be harmful to the environment and non-target organisms. pjoes.compjoes.com In contrast, botanical insecticides are often favored because they tend to break down more quickly in the environment. vt.edu

| Compound Class | Pest Species | Activity Metric | Effective Concentration (ppm) | Comparison | Source |

|---|---|---|---|---|---|

| Aglaroxin (Rocaglamide derivative) | Spodoptera litura | GI50 | 0.78 | Comparable to Azadirachtin | researchgate.net |

| Aglaroxin (Rocaglamide derivative) | Spodoptera litura | GI95 | 2.41 | Comparable to Azadirachtin | researchgate.net |

| Aglaroxin (Rocaglamide derivative) | Helicoverpa armigera | GI50 | 0.67 | Comparable to Azadirachtin | researchgate.net |

| Aglaroxin (Rocaglamide derivative) | Helicoverpa armigera | GI95 | 2.36 | Comparable to Azadirachtin | researchgate.net |

Antiviral Activities

Aglafoline, a member of the rocaglate family of natural products, has demonstrated significant antiviral activities. Its mechanism of action, primarily centered on the host protein eukaryotic initiation factor 4A (eIF4A), presents a broad-spectrum strategy against a variety of viral pathogens.

Pan-Viral Strategies Targeting eIF4A Helicase

Aglafoline and related rocaglates employ a pan-viral strategy by targeting the host cell's translation initiation machinery, specifically the DEAD-box RNA helicase eIF4A. nih.govpreprints.org This enzyme is a crucial component of the eIF4F complex, which is responsible for unwinding the 5' untranslated regions (5'UTRs) of messenger RNAs (mRNAs) to facilitate ribosome binding and protein synthesis. nih.govresearchgate.net Many RNA viruses have evolved to rely on the host's translation machinery for their replication. nih.govresearchgate.net

The antiviral action of rocaglates stems from their ability to clamp specific mRNAs with highly structured 5'UTRs onto the surface of eIF4A. preprints.orgresearchgate.net This action stabilizes the interaction between eIF4A and the mRNA, which in turn blocks the recycling of eIF4A and ultimately inhibits cap-dependent translation. nih.gov This mechanism is particularly effective against viruses that possess complex secondary structures in their 5'UTRs, as their translation is highly dependent on eIF4A helicase activity. nih.govresearchgate.net By targeting a host factor essential for viral replication, aglafoline and its derivatives can circumvent the high mutation rates of viral proteins, a common mechanism for the development of drug resistance. nih.gov This host-centric approach provides a promising avenue for the development of broad-spectrum antiviral therapeutics that could be effective against emerging and future RNA virus pandemics. nih.govpreprints.org

Potential Against Specific RNA Viruses (e.g., SARS-CoV-2, Hepatitis E Virus)

The reliance of numerous RNA viruses on eIF4A for the translation of their genetic material makes them susceptible to inhibition by aglafoline and other rocaglates. nih.govresearchgate.net This includes viruses of significant global health concern, such as coronaviruses and hepeviruses.

SARS-CoV-2: The virus responsible for the COVID-19 pandemic, SARS-CoV-2, is an RNA virus that requires the host cell's translational machinery for its replication. nih.gov Flavaglines, the class of compounds to which aglafoline belongs, have been identified as having antiviral activity against coronaviruses. nih.govresearchgate.net The mechanism of action is presumed to be through the inhibition of eIF4A, thereby preventing the synthesis of viral proteins necessary for replication. nih.gov

Hepatitis E Virus (HEV): HEV is a single-stranded, positive-sense RNA virus and a major cause of acute hepatitis worldwide. nih.govnih.gov Like other RNA viruses, HEV is dependent on the host's translational machinery. researchgate.net Research has shown that rocaglates can inhibit the replication of HEV. sciencedaily.com While specific studies on aglafoline against HEV are limited, the known activity of related compounds suggests its potential as an anti-HEV agent. The ORF1 polyprotein of HEV is crucial for viral replication, and targeting its translation via eIF4A inhibition is a viable antiviral strategy. nih.govelifesciences.org

The broad-spectrum nature of eIF4A inhibitors like aglafoline makes them attractive candidates for further research and development as therapeutics for a range of viral diseases. nih.gov

Antifungal Activities

Aglafoline has demonstrated notable antifungal properties, primarily through the same mechanism of targeting the eIF4A helicase. This activity has been observed against several plant pathogenic fungi, and research into fungal resistance has further illuminated the compound's mode of action.

Inhibition of Fungal Pathogens (e.g., Botrytis cinerea, Colletotrichum gloeosporioides, Pestalotiopsis sp.)

Research has shown that aglafoline can inhibit the growth of certain fungal pathogens. In a study using the cucumber-infecting fungus Colletotrichum orbiculare, a close relative of Colletotrichum gloeosporioides, aglafoline treatment reduced the fungal biomass. nih.govelifesciences.orgbiorxiv.org This demonstrates the antifungal effect of this rocaglate on a relevant plant pathogen. While direct studies on Botrytis cinerea and Pestalotiopsis sp. with aglafoline are not extensively documented, the highly conserved nature of the eIF4A target across eukaryotes suggests that a broad range of fungi could be susceptible. biorxiv.orgbiorxiv.org The genus Pestalotiopsis, for instance, is known to produce a wide array of bioactive secondary metabolites, some with antifungal properties, highlighting the chemical warfare that occurs in nature between plants and fungi. mdpi.comnih.gov

| Fungal Pathogen | Effect of Aglafoline/Related Compounds | Source(s) |

| Colletotrichum orbiculare | Reduced biomass | nih.gov, elifesciences.org, biorxiv.org |

| Colletotrichum gloeosporioides | Susceptible to various antifungal compounds | nih.gov, mdpi.com, redalyc.org, mdpi.com |

| Botrytis cinerea | Susceptible to various antifungal compounds | nih.gov, researchgate.net, nih.gov, mdpi.com, mdpi.com |

| Pestalotiopsis sp. | Known producer of antifungal compounds | mdpi.com, nih.gov, researchgate.net, mdpi.com, nih.gov |

Fungal Resistance Mechanisms Involving Mutated eIF4A

A fascinating aspect of the interaction between aglafoline and fungi is the evolution of resistance mechanisms. A parasitic fungus belonging to the Ophiocordyceps genus, found growing on Aglaia plants that produce rocaglates, was discovered to be resistant to these compounds. nih.govelifesciences.orgbiorxiv.org Transcriptome analysis of this fungus revealed an amino acid substitution in its eIF4A protein. sciety.org

Subsequent experiments using Colletotrichum orbiculare engineered to express this mutated eIF4A demonstrated that this single amino acid change, specifically a His153Gly substitution, conferred translational resistance to aglafoline. nih.govbiorxiv.org The engineered fungus showed a survival advantage when grown on cucumber plants treated with aglafoline. elifesciences.orgbiorxiv.org This provides strong evidence for the molecular basis of resistance, where a mutation in the drug's direct target prevents its inhibitory action. This tug-of-war between a plant's chemical defenses and a fungus's ability to evolve resistance highlights the dynamic nature of plant-pathogen interactions. sciety.org

Anti-inflammatory Effects

Aglafoline belongs to the flavonoid family, a class of polyphenolic compounds widely recognized for their anti-inflammatory properties. nih.govmdpi.com The anti-inflammatory effects of flavonoids are attributed to their ability to modulate various signaling pathways and inhibit the production of pro-inflammatory mediators.

Flavonoids have been shown to inhibit the secretion of enzymes like lysozymes and β-glucuronidase, as well as arachidonic acid, all of which are involved in the inflammatory response. nih.gov They can also regulate the expression and activation of cytokines such as interleukin-1beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.com Furthermore, flavonoids can inhibit pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com

While direct studies detailing the specific anti-inflammatory mechanisms of aglafoline are not as extensive as for other flavonoids, its chemical structure suggests it likely shares these properties. The potential to reduce inflammation adds another dimension to the therapeutic potential of aglafoline, which could be beneficial in diseases where inflammation is a key component.

Neuroprotective and Cardioprotective Activities

Current scientific literature available in the public domain does not provide specific research findings on the neuroprotective or cardioprotective activities of Aglafoline. While the broader class of phytochemicals has been investigated for such properties, dedicated studies focusing on Aglafoline's effects on neuronal or cardiac cells are not presently available. Therefore, its potential in these therapeutic areas remains uninvestigated.

Platelet Aggregation Inhibition and Platelet-Activating Factor (PAF) Antagonism

Aglafoline has been identified as an effective antagonist of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in platelet aggregation, inflammation, and anaphylaxis. nih.govnih.gov This activity has been demonstrated in both laboratory (in vitro) and living organism (in vivo) studies. nih.gov

Detailed Research Findings:

Research has shown that Aglafoline inhibits the aggregation and ATP release reaction induced by PAF in washed rabbit platelets in a selective and concentration-dependent manner. nih.gov The mechanism of this inhibition involves blocking the binding of PAF to its receptors on platelets. nih.gov

Key findings from in vitro studies include:

Aglafoline inhibited the binding of radiolabeled PAF ([3H]PAF) to washed rabbit platelets. nih.gov

It specifically inhibited the formation of [3H]inositol monophosphate induced by PAF, but not by other agents like collagen or thrombin. nih.gov

The compound did not affect the cAMP content of washed rabbit platelets. nih.gov

In vivo studies have further substantiated these findings:

In rats, Aglafoline was shown to antagonize hypotensive shock induced by PAF, acting both prophylactically and therapeutically. nih.gov

In guinea pigs, it completely blocked severe bronchoconstriction caused by intravenous PAF administration. nih.gov

Notably, administration of Aglafoline alone did not affect the blood pressure in rats. nih.gov

The following interactive data table summarizes the inhibitory concentrations (IC50) of Aglafoline and other PAF antagonists on PAF-induced platelet aggregation.

| Compound | IC50 on PAF-induced Platelet Aggregation (µM) | IC50 on [3H]PAF Binding to Platelets (µM) |

| Aglafoline | ~50 | 17.8 ± 2.6 |

| BN52021 | ~12 | Not Reported |

| Kadsurenone | ~18 | Not Reported |

Data sourced from studies on washed rabbit platelets. nih.gov

These findings collectively indicate that Aglafoline is a potent PAF antagonist, suggesting its potential therapeutic value in conditions where PAF plays a significant pathological role. nih.gov

Q & A

Q. What methodologies are employed to identify and characterize Aglafoline in phytochemical studies?

Aglafoline is typically isolated via bioassay-guided fractionation using techniques like high-performance liquid chromatography (HPLC) and characterized via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Structural elucidation focuses on its cyclopenta[b]benzofuran skeleton and methoxy substitutions . Reproducibility requires detailed protocols for solvent systems, column specifications, and spectral data interpretation, as outlined in journal guidelines for experimental reporting .

Q. What experimental assays are standard for evaluating Aglafoline’s cytotoxic activity?

Cytotoxicity is assessed using cell viability assays (e.g., MTT or SRB) across cancer cell lines (e.g., KB oral carcinoma, glioblastoma, and breast cancer). Key parameters include IC₅₀ values (e.g., 0.8–30 ng/mL for Aglafoline derivatives) and controls for solvent effects . Dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) are critical to ensure robustness .

Q. How is Aglafoline’s mechanism of action in platelet aggregation inhibition studied?

Platelet aggregation assays using washed rabbit platelets are standard. Aglafoline’s inhibition of PAF-induced aggregation (IC₅₀ ≈ 50 μM) is measured via turbidimetric methods, with ATP release quantified to confirm specificity. Experimental rigor requires replication across platelet batches and comparison to positive controls (e.g., aspirin) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for Aglafoline across studies?

Discrepancies may arise from cell line heterogeneity, assay conditions (e.g., serum concentration, incubation time), or compound purity. To address this:

- Standardize cell culture protocols and validate compound identity via HPLC/MS .

- Perform meta-analyses comparing studies, emphasizing effect sizes over p-values .

- Report negative results and confounding variables (e.g., batch-to-batch variability in natural product extraction) .

Q. What strategies optimize the design of structure-activity relationship (SAR) studies for Aglafoline derivatives?

- Core modifications : Compare bioactivity of Aglafoline’s cyclopenta[b]benzofuran scaffold to analogs with substitutions at C-3a (e.g., methoxy vs. hydroxyl groups) .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like TNIK’s ATP-binding pocket, guided by binding energy (ΔG) and hydrogen-bond networks (e.g., with GLU 106, CYS 108) .

- Dose-range testing : Evaluate IC₅₀ shifts in cytotoxicity assays to identify critical functional groups .

Q. How should researchers ensure reproducibility in Aglafoline’s molecular docking studies?

- Parameter standardization : Fix grid box dimensions, ligand flexibility, and scoring functions across docking runs .

- Validation : Cross-check results with alternative software (e.g., Schrödinger Glide) and experimental binding assays (e.g., surface plasmon resonance) .

- Data transparency : Publish raw docking scores, receptor PDB IDs, and ligand preparation steps in supplementary materials .

Q. What statistical approaches are recommended for analyzing Aglafoline’s dual role in cancer and platelet biology?

- Multivariate analysis : Use linear regression to disentangle Aglafoline’s direct cytotoxic effects from secondary impacts on platelet-derived growth factors.

- Pathway enrichment : Apply tools like DAVID or STRING to identify overlapping signaling pathways (e.g., MAPK/ERK in both cancer proliferation and platelet activation) .

- Bayesian meta-analysis : Quantify uncertainty in cross-study comparisons, particularly for low-sample in vivo studies .

Methodological Resources

- Experimental protocols : Follow Beilstein Journal guidelines for detailing compound characterization and assay conditions .

- Data integrity : Use platforms like Zenodo for raw data deposition, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles .

- Critical appraisal : Apply GRADE criteria to assess evidence quality in literature reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.